molecular formula C15H19F3N6 B7586307 2-[4-[3-(1H-pyrazol-4-yl)propyl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine

2-[4-[3-(1H-pyrazol-4-yl)propyl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine

Cat. No. B7586307
M. Wt: 340.35 g/mol
InChI Key: XWIRABFGPLSNMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[3-(1H-pyrazol-4-yl)propyl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine is a chemical compound that has been studied for its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action for 2-[4-[3-(1H-pyrazol-4-yl)propyl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine involves its binding to the dopamine D3 receptor. This binding leads to the activation of downstream signaling pathways, which can have various effects on neuronal activity and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-[3-(1H-pyrazol-4-yl)propyl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine are not fully understood, but studies have shown that it can have effects on dopamine release and neuronal activity in certain brain regions. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-[3-(1H-pyrazol-4-yl)propyl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine in lab experiments is its specificity for the dopamine D3 receptor, which allows for more targeted studies of this receptor's function. However, one limitation is its potential toxicity and side effects, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for the study of 2-[4-[3-(1H-pyrazol-4-yl)propyl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine. One direction is the development of more specific and potent compounds that can target the dopamine D3 receptor with fewer side effects. Another direction is the exploration of its potential use in the treatment of various neurological disorders, such as depression, addiction, and schizophrenia. Additionally, further studies are needed to fully understand its mechanism of action and its effects on neuronal activity and behavior.

Synthesis Methods

The synthesis method for 2-[4-[3-(1H-pyrazol-4-yl)propyl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine involves several steps. The first step is the reaction of 1-(4-bromobutyl)-4-(trifluoromethyl)pyrimidin-2(1H)-one with piperazine to form 2-[4-(piperazin-1-yl)butyl]-4-(trifluoromethyl)pyrimidine. This compound is then reacted with 1H-pyrazole-4-carbaldehyde to form the final product, 2-[4-[3-(1H-pyrazol-4-yl)propyl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine.

Scientific Research Applications

2-[4-[3-(1H-pyrazol-4-yl)propyl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine has been studied for its potential use in various scientific research applications. One potential application is in the field of neuroscience, where it has been shown to have an affinity for the dopamine D3 receptor. This receptor is involved in the regulation of mood, motivation, and reward, making it a potential target for the treatment of depression, addiction, and other neurological disorders.

properties

IUPAC Name

2-[4-[3-(1H-pyrazol-4-yl)propyl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N6/c16-15(17,18)13-3-4-19-14(22-13)24-8-6-23(7-9-24)5-1-2-12-10-20-21-11-12/h3-4,10-11H,1-2,5-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIRABFGPLSNMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC2=CNN=C2)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[3-(1H-pyrazol-4-yl)propyl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine

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